N-[([1,1'-Biphenyl]-3-yl)methyl]-N'-hydroxyurea

Medicinal Chemistry Lipoxygenase Inhibition Kinase Inhibition

N-[([1,1'-Biphenyl]-3-yl)methyl]-N'-hydroxyurea (CAS 919996-74-0) is a synthetic, small-molecule N-hydroxyurea derivative with the molecular formula C14H14N2O2 and a molecular weight of 242.27 g/mol. The compound is characterized by a biphenyl group linked to an N'-hydroxyurea moiety via a methylene bridge.

Molecular Formula C14H14N2O2
Molecular Weight 242.27 g/mol
CAS No. 919996-74-0
Cat. No. B12621616
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[([1,1'-Biphenyl]-3-yl)methyl]-N'-hydroxyurea
CAS919996-74-0
Molecular FormulaC14H14N2O2
Molecular Weight242.27 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC=CC(=C2)CNC(=O)NO
InChIInChI=1S/C14H14N2O2/c17-14(16-18)15-10-11-5-4-8-13(9-11)12-6-2-1-3-7-12/h1-9,18H,10H2,(H2,15,16,17)
InChIKeyBRISLUOZFQSLRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[([1,1'-Biphenyl]-3-yl)methyl]-N'-hydroxyurea (CAS 919996-74-0): Structural and Pharmacophoric Profile


N-[([1,1'-Biphenyl]-3-yl)methyl]-N'-hydroxyurea (CAS 919996-74-0) is a synthetic, small-molecule N-hydroxyurea derivative with the molecular formula C14H14N2O2 and a molecular weight of 242.27 g/mol . The compound is characterized by a biphenyl group linked to an N'-hydroxyurea moiety via a methylene bridge. N-hydroxyureas, as a class, are recognized pharmacophores known for their ability to inhibit enzymes through metal chelation, notably ribonucleotide reductase and lipoxygenases [1]. This specific substitution pattern is designed to explore interactions with biological targets relevant to oncology and inflammation, positioning it as a research candidate within broader medicinal chemistry programs [1].

Why Generic N-Hydroxyurea Cannot Substitute for N-[([1,1'-Biphenyl]-3-yl)methyl]-N'-hydroxyurea in Targeted Research


Generic substitution within the N-hydroxyurea class is invalid for precise scientific work because biological activity is exquisitely sensitive to the N-substituent. The simple unsubstituted N-hydroxyurea (hydroxyurea, CAS 127-07-1) acts as a broadly cytotoxic ribonucleotide reductase inhibitor. In contrast, structure-activity relationship (SAR) studies on aralkyl-N-hydroxyureas, such as the biphenylmethyl derivative, demonstrate that introducing specific aromatic and aralkyl groups shifts the inhibitory profile toward specific targets like 5-lipoxygenase [1]. The biphenyl moiety introduces specific hydrophobic and π-stacking interactions not present in the base molecule, which can significantly alter binding affinity, selectivity, and the resulting pharmacological outcome. Therefore, any attempt at generic replacement without explicit comparative target-engagement data would confound experimental results.

Quantitative Differentiation Evidence for N-[([1,1'-Biphenyl]-3-yl)methyl]-N'-hydroxyurea


Absence of Publicly Available Direct Comparative Activity Data

An exhaustive search of primary literature, patents, and authoritative databases (PubChem, ChEMBL, BindingDB) reveals no publicly available, quantitative biological activity data for N-[([1,1'-Biphenyl]-3-yl)methyl]-N'-hydroxyurea (CAS 919996-74-0). As a result, no direct head-to-head comparison (e.g., IC50 values against a specific target) can be made with its closest analogs, such as unsubstituted hydroxyurea or other aralkyl-N-hydroxyureas. This absence of data is a critical differentiating factor for scientific procurement, as it signifies an unexplored or proprietary research tool rather than a validated lead compound. Any claims of superiority or specific activity remain unsubstantiated in the public domain. This contrasts sharply with close analogs like N-[1-(1,1'-biphenyl-4-yl)ethyl]-N-hydroxyurea, which has a reported 5-lipoxygenase IC50 of 570 nM [1].

Medicinal Chemistry Lipoxygenase Inhibition Kinase Inhibition

Class-Level Differentiation: Structural Deviation from Canonical 5-Lipoxygenase Inhibitors

The landmark patent on aralkyl-N-hydroxyureas (US 5,468,760) establishes a foundational SAR for this class as 5-lipoxygenase (5-LO) inhibitors [1]. The generic structure features a specific aralkyl linker (Y = --CH2--, --CH(CH3)--, or --CH=CHCH(CH3)--) between the N-hydroxyurea core and an aryl ring system. N-[([1,1'-Biphenyl]-3-yl)methyl]-N'-hydroxyurea incorporates a `--CH2--` linker to a meta-biphenyl system. This represents a distinct structural deviation from the mostly phenyl-substituted analogs exemplified in the patent [1]. The addition of a second phenyl ring and the meta-substitution pattern differentiate it from potent, single-ring analogs like N-hydroxy-N-[1-(4'-methoxy-1,1'-biphenyl-4-yl)ethyl]urea, which exhibits a 5-LO IC50 of 360 nM [2]. This structural difference suggests a distinct binding mode within the 5-LO active site, likely impacting potency and selectivity.

Inflammation 5-Lipoxygenase Structure-Activity Relationship

Predicted Physicochemical Differentiation: Enhanced Lipophilicity for Membrane Permeability

The calculated partition coefficient (cLogP) is a key physicochemical determinant for passive membrane permeability and distribution. N-[([1,1'-Biphenyl]-3-yl)methyl]-N'-hydroxyurea has a reported cLogP of 3.14 . This is markedly higher than the foundational drug hydroxyurea, which has a cLogP of -0.89 [1]. The increased lipophilicity of the biphenylmethyl derivative, driven by its carbon-rich substituent, predicts significantly enhanced passive diffusion across biological membranes compared to the parent compound, potentially improving intracellular target access.

ADME Lipophilicity Drug Design

Defined Application Scenarios for N-[([1,1'-Biphenyl]-3-yl)methyl]-N'-hydroxyurea Based on Current Evidence


Probing Unexplored 5-Lipoxygenase Pharmacophore Space

This compound is a suitable tool for a medicinal chemistry lab focused on structure-activity relationship (SAR) expansion of 5-lipoxygenase (5-LO) inhibitors. The unique biphenylmethyl substitution pattern on the N-hydroxyurea core, as inferred from foundational patent SAR [1], provides a new starting point for synthesizing analogs. The goal would be to generate novel intellectual property around this chemotype and profile them against established 5-LO inhibitors like zileuton or the N-[1-(1,1'-biphenyl-4-yl)ethyl]-N-hydroxyurea series.

Investigating the Impact of Lipophilicity on N-Hydroxyurea Target Engagement

The compound's high predicted cLogP of 3.14 makes it an ideal probe in a comparative ADME study alongside hydrophilic N-hydroxyurea derivatives like the parent drug hydroxyurea (cLogP -0.89). Researchers can investigate the relationship between lipophilicity and intracellular target engagement, membrane permeation, and metabolic stability in a panel of cell-based assays, using the compound to validate in silico models.

Negative Control for Metal-Chelating Pharmacophores in Phenotypic Screens

Given the complete absence of defined bioactivity data, this compound can be deployed as a structurally-related negative control in phenotypic screening cascades. If a screening hit emerges from a library of biphenylureas targeting, for example, VEGFR-2 or CYP1B1, N-[([1,1'-Biphenyl]-3-yl)methyl]-N'-hydroxyurea, with its distinct N-hydroxy group, can help dissect the contribution of metal chelation versus hydrophobic binding to the observed phenotype.

Starting Material for Diversified Library Synthesis

For a CRO or chemistry core facility, this compound serves as a versatile building block. The N-hydroxy group and the biphenyl scaffold are both amenable to further derivatization, allowing for rapid, parallel synthesis of a small, focused library to explore diverse biological activities, from kinase inhibition to antimicrobial effects, building on the known breadth of the N-hydroxyurea pharmacophore.

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